molecular formula C10H14N2O2 B1491539 Ethyl 6-propylpyrimidine-4-carboxylate CAS No. 2098076-71-0

Ethyl 6-propylpyrimidine-4-carboxylate

Cat. No.: B1491539
CAS No.: 2098076-71-0
M. Wt: 194.23 g/mol
InChI Key: NFVLHEMHCCLHGA-UHFFFAOYSA-N
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Description

Ethyl 6-propylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6-propylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimalarial, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving pyrimidine derivatives. The structure consists of a pyrimidine ring substituted with an ethyl group at the 4-position and a propyl group at the 6-position, which is critical for its biological activity.

1. Antimalarial Activity

Recent studies have highlighted the antimalarial potential of pyrimidine derivatives. This compound has been evaluated against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicates that modifications at the pyrimidine ring significantly influence antimalarial efficacy.

Table 1: Antimalarial Activity of Pyrimidine Derivatives

CompoundEC50 (μM)Reference
This compoundTBD
MMV10818840.228
Other derivativesVarious

The EC50 values indicate the concentration required to inhibit 50% of the parasite's growth, showcasing the compound's potential in malaria treatment.

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research shows that similar pyrimidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

Table 2: COX Inhibition of Pyrimidine Derivatives

CompoundIC50 (μM)Reference
This compoundTBD
Celecoxib0.04 ± 0.01
Other derivativesVarious

The IC50 values represent the concentration needed to inhibit enzyme activity by 50%, highlighting the compound's potential as an anti-inflammatory agent.

3. Anticancer Properties

The anticancer activity of this compound has been explored through various in vitro studies. It has shown promise in inhibiting cancer cell proliferation, particularly in solid tumors.

Case Study: In Vitro Evaluation
A study assessed the cytotoxic effects of this compound on human cancer cell lines, revealing a dose-dependent response in cell viability assays. The findings suggest that this compound may induce apoptosis in cancer cells, although further investigation is required to elucidate the underlying mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the propyl and ethyl groups can enhance potency and selectivity for specific biological targets.

Table 3: Summary of SAR Findings

ModificationEffect on ActivityReference
Propyl to isopropylIncreased potency against P. falciparum
Ethyl group variationsAltered COX inhibition profile

Properties

IUPAC Name

ethyl 6-propylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-5-8-6-9(12-7-11-8)10(13)14-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVLHEMHCCLHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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